2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine
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Overview
Description
The compound “2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine moiety is known to exhibit a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyrimidine ring, both of which contribute to the stereochemistry of the molecule . The trifluoromethyl group adds to the complexity of the structure. The exact molecular structure would need to be determined through techniques such as NMR or X-ray crystallography.Scientific Research Applications
Synthesis and Chemical Properties
2-[(1-Methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine, as part of the broader family of pyrimidine derivatives, exhibits a variety of applications in scientific research, primarily due to its chemical properties and potential for further functionalization. Research on pyrimidine derivatives has revealed their importance in the development of novel compounds with significant biological and chemical utility.
Facile Synthesis Techniques
Pyrimidine derivatives, including those structurally related to this compound, have been synthesized through various methods, including acid-catalyzed reactions and cyclization techniques, demonstrating moderate to good yields. These methods are crucial for exploring the compound's applications in different fields of study (Gazizov et al., 2015).
Antiviral Activity
Specific pyrimidine derivatives have been investigated for their antiviral properties, showing inhibitory activity against various viruses, including retroviruses. This highlights the potential for compounds within this class to serve as templates for the development of new antiviral agents (Hocková et al., 2003).
Structural Studies
The crystal structure analysis of pyrimidine derivatives contributes to understanding the molecular basis of their biological activities and interactions with biological targets. Studies on structural analogs provide insights into how modifications affect the electronic and geometric properties of the pyrimidine base, which is crucial for drug design and discovery (Brennan et al., 1986).
Acaricidal Activity
Research into phenyl methoxyacrylate derivatives containing pyrimidine substructures has shown significant acaricidal activity, underscoring the chemical versatility and potential agricultural applications of pyrimidine derivatives. Such studies are essential for developing new pesticides and understanding the structure-activity relationships of these compounds (Hao et al., 2020).
Corrosion Inhibition
Pyrimidine derivatives have also been explored for their corrosion inhibition properties, protecting metals from corrosive environments. This application is particularly relevant in industries where metal longevity and integrity are crucial.
- Anti-Corrosion Properties: The study of pyrimidine derivatives as organic inhibitors for mild steel corrosion in acidic media provides a foundation for developing more efficient and environmentally friendly corrosion inhibitors. These compounds exhibit promising inhibitory efficiency, opening avenues for their application in materials science and engineering (Yadav et al., 2015).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activities, and evaluation of its safety and hazards. This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to have a wide range of biological activities . They have been tested as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), enzymes involved in the DNA damage repair process .
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways due to their broad target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different spatial orientation of substituents can lead to a different biological profile of drug candidates .
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O/c1-17-6-2-3-8(17)7-18-10-15-5-4-9(16-10)11(12,13)14/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSKLILCKCWFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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